![molecular formula C48H60O8 B1254287 Asprellic acid C](/img/structure/B1254287.png)
Asprellic acid C
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Overview
Description
Asprellic acid C is a pentacyclic triterpenoid that is the diester obtained by the global condensation of the hydroxy groups of (3beta)-3,27-dihydroxyolean-12-en-28-oic acid with trans-4-coumaric acid and cis-4-coumaric acid respectively. It is isolated from the dried leaves of Ilex asprella and exhibits significant toxicity against KB (epidermoid carcinoma of the nasopharynx) and RPMI-7951 (melanoma) cell lines. It has a role as a metabolite and an antineoplastic agent. It is a diester, a monocarboxylic acid and a pentacyclic triterpenoid. It derives from a (3beta)-3,27-dihydroxyolean-12-en-28-oic acid, a trans-4-coumaric acid and a cis-4-coumaric acid.
Scientific Research Applications
Antitumor Properties
Asprellic acid C, a p-coumaroyl triterpene isolated from Ilex asprella, has shown potential in cancer research. While asprellic acid A demonstrated potent cytotoxicity against RPMI-7951 cell lines, asprellic acid C exhibited marginal cytotoxicity (ED50 5.5 micrograms/ml) against the same cell lines. Both compounds also showed cytotoxicity against KB cells (Kashiwada et al., 1993).
Vitamin C Research
Asprellic acid C is often studied in the context of vitamin C research due to its structural similarities. Research in this field focuses on understanding the role and redox chemistry of ascorbic acid (vitamin C) in human health (Michels & Frei, 2013).
Oxidimetric Determination in Pharmaceuticals
Asprellic acid C, due to its resemblance to ascorbic acid, is also relevant in the development of methods for determining ascorbic acid content in pharmaceuticals and food products. Thallic perchlorate in acid medium, for instance, has been used for the oxidimetric determination of ascorbic acid in drugs and fruits (Gupta, Sharma, & Gupta, 1975).
Sustainable Stored-Product Management
Research involving ascorbic acid derivatives, like asprellic acid C, includes the synthesis of ionic liquids derived from vitamin C for sustainable stored-product management. These synthesized forms showed promising antibacterial and antifungal properties (Niemczak et al., 2018).
Bibliometric Analysis
In broader research contexts, asprellic acid C is mentioned in bibliometric analyses of global research on related compounds, highlighting its relevance in various scientific domains (Ramírez-Malule, 2018).
Electrochemical Methods for Determination
The electrochemical behavior of ascorbic acid and its derivatives, including asprellic acid C, is a significant area of research. This includes the development of sensors and methods for vitamin C estimation in various media (Pisoschi, Pop, Serban, & Fafaneata, 2014).
properties
Product Name |
Asprellic acid C |
---|---|
Molecular Formula |
C48H60O8 |
Molecular Weight |
765 g/mol |
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C48H60O8/c1-43(2)25-26-47(42(53)54)27-28-48(30-55-40(51)19-11-31-7-13-33(49)14-8-31)35(36(47)29-43)17-18-38-45(5)23-22-39(44(3,4)37(45)21-24-46(38,48)6)56-41(52)20-12-32-9-15-34(50)16-10-32/h7-17,19-20,36-39,49-50H,18,21-30H2,1-6H3,(H,53,54)/b19-11+,20-12-/t36-,37-,38+,39-,45-,46+,47-,48-/m0/s1 |
InChI Key |
YBOIBOWMTWFCEG-AINGNVPBSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O)C)(C)C)OC(=O)/C=C\C7=CC=C(C=C7)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)COC(=O)C=CC7=CC=C(C=C7)O)C(=O)O)C |
synonyms |
3,27-di-O-p-coumaroyloxyolean-12-en-28-oic acid asprellic acid A asprellic acid B asprellic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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